Diisopropylcyanamide
Overview
Description
Diisopropylcyanamide is an organic compound with the molecular formula C7H14N2. It is also known by other names such as N,N-bis(1-methylethyl)cyanamide and cyanamide, bis(1-methylethyl)- . This compound is characterized by its clear, colorless to almost colorless liquid form and is used in various chemical applications.
Scientific Research Applications
Diisopropylcyanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Diisopropylcyanamide is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
Diisopropylcyanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be an effective reagent for the conversion of 8-lithio-5,6,7,8-tetrahydroquinolines into 8-cyano-5,6,7,8-tetrahydroquinolines . The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the target biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, this compound has been shown to interact with enzymes involved in the synthesis of certain compounds, thereby influencing their production . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. At high doses, toxic or adverse effects can occur, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and the levels of specific metabolites. The compound can influence the directionality of metabolic reactions, depending on the nutrient conditions and the presence of other regulatory molecules . This regulation ensures that the output of metabolic pathways meets the biological demand.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its activity and function. For example, this compound may be concentrated in certain cellular compartments, where it can exert its effects more effectively .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylcyanamide can be synthesized through the reaction of diisopropylamine with cyanogen chloride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting diisopropylamine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diisopropylcyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and aryl halides.
Major Products Formed:
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted cyanamides
Mechanism of Action
Diisopropylcyanamide exerts its effects by interacting with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is primarily due to the presence of the cyanamide group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Cyanamide: An organic compound with the formula CH2N2, used in agriculture and pharmaceuticals.
Calcium Cyanamide: A derivative of cyanamide, used as a fertilizer and in the production of other chemicals.
Uniqueness of Diisopropylcyanamide: this compound is unique due to its specific structure, which includes two isopropyl groups attached to the cyanamide moiety. This structural feature imparts distinct chemical properties and reactivity compared to other cyanamides .
Properties
IUPAC Name |
di(propan-2-yl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUISYKMONQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C#N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184866 | |
Record name | Diisopropylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-76-5 | |
Record name | N,N-Bis(1-methylethyl)cyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3085-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropylcyanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropylcyanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diisopropylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropylcyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diisopropylcyanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5D978CY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting reactions Diisopropylcyanamide can undergo?
A1: this compound displays diverse reactivity with various reagents. For instance, it reacts exothermically with Trifluoroacetic Anhydride to yield a mixture of N,N-Diisopropyl-N′,O-bis(trifluoroacetyl)isourea and N,N-Diisopropyl-N′,N′-bis(trifluoroacetyl)urea. [] This reaction highlights the compound's ability to form both isourea and urea derivatives. Additionally, in the presence of a Rhodium catalyst, this compound reacts with Diazoacetates to form 5-alkoxy-2-aminooxazoles. [] This reaction showcases the compound's utility in constructing heterocyclic compounds.
Q2: Can you elaborate on the stability of the urea and isourea derivatives formed from this compound?
A2: Research indicates that the urea and isourea derivatives derived from the reaction of this compound with Trifluoroacetic Anhydride exhibit thermal instability. [] Upon heating, these derivatives decompose into various products, including Trifluoroacetonitrile and Diisopropylcarbamic Trifluoroacetic mixed anhydride. The Trifluoroacetonitrile further undergoes trimerization to yield 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. This observed instability is crucial when considering the application or storage of these derivatives.
Q3: How does this compound interact with transition metal complexes?
A3: this compound demonstrates interesting reactivity with transition metal complexes. For example, it reacts with Dicarbonyl(cyclopentadienyl)(phenylcarbyne)manganese complexes to produce η2-(C,N)-imidazolium complexes and ansa-amino(alkylidene-amino)carbene complexes. [] This reaction highlights this compound's ability to participate in cyclization reactions with metal carbyne ligands, ultimately leading to the formation of new organometallic species.
Q4: Are there any known applications of this compound derivatives in catalysis?
A4: While the provided research doesn't directly delve into the catalytic applications of this compound derivatives, one study describes the synthesis of a palladium complex bearing a pincer-type ligand derived from a this compound precursor. [] This palladium complex demonstrates notable catalytic activity in Suzuki–Miyaura cross-coupling reactions, a significant class of reactions in organic synthesis for carbon-carbon bond formation.
Q5: What spectroscopic techniques are helpful for characterizing this compound and its derivatives?
A5: Although the provided abstracts don't detail specific spectroscopic data, several techniques are commonly employed to characterize this compound and its reaction products. These techniques include:
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